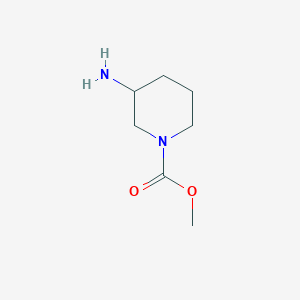

Methyl 3-aminopiperidine-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)9-4-2-3-6(8)5-9/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPHDAVASCLQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471894-94-7 | |

| Record name | methyl 3-aminopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 Aminopiperidine 1 Carboxylate and Its Derivatives

Enantioselective Synthesis Strategies

Biocatalytic Approaches Utilizing Transaminases

Biocatalysis, particularly using ω-transaminases (ω-TAs), has emerged as a powerful and sustainable method for producing chiral amines. beilstein-journals.org These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone, offering a direct, one-step route to the desired chiral amine with high yield and enantiomeric excess. beilstein-journals.org

The asymmetric synthesis of N-protected 3-aminopiperidines can be efficiently achieved through the reductive amination of a prochiral precursor. In a notable study, both enantiomers of 3-amino-1-Boc-piperidine were synthesized from 1-Boc-3-piperidone using various commercially available immobilized ω-transaminases. beilstein-journals.org This method employs an amine donor, such as isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP). beilstein-journals.org The process is advantageous as it starts from a commercial substrate and produces the target compound in a single step. beilstein-journals.org

The effectiveness of different transaminases varies, influencing both the conversion rate and the enantioselectivity of the reaction. For instance, using ATA-256 and ATA-260 enzymes resulted in the (S)-enantiomer, while ATA-024, -036, and -415 produced the (R)-enantiomer. The choice of enzyme is critical for achieving high enantiomeric excess (ee). beilstein-journals.org

Table 1: Performance of Various ω-Transaminases in the Synthesis of (S)- and (R)-3-amino-1-Boc-piperidine

| Enzyme | Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| ATA-256 | S | >99 | >99 |

| ATA-260 | S | 98 | >99 |

| ATA-024 | R | 98 | >99 |

| ATA-036 | R | 99 | >99 |

| ATA-415 | R | 98 | >99 |

Data sourced from a 2019 study on asymmetric synthesis using immobilized ω-transaminases. beilstein-journals.org

Integrating biocatalysis with continuous flow technology offers significant advantages over traditional batch processes, including enhanced productivity, easier product isolation, and improved biocatalyst stability and reuse. Immobilized enzymes are particularly well-suited for flow reactors. scispace.com

The synthesis of (S)-1-Boc-3-aminopiperidine has been successfully demonstrated in a continuous flow system using ω-transaminase immobilized on modified epoxide supports. This approach allows for the recycling of the biocatalyst over multiple cycles while significantly reducing the reaction time compared to batch operations. scispace.com The stability and broad substrate scope of the immobilized enzymes make this a robust and scalable process for producing chiral amines. scispace.com Flow systems can overcome challenges such as enzyme inhibition and facilitate more efficient process control, contributing to the economic and environmental viability of the synthesis.

Chiral Auxiliary-Based Syntheses for Absolute Configuration Control

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds by guiding reactions to form one diastereomer preferentially. wikipedia.orgosi.lv

The general approach involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective bond-forming reaction, and then cleaving the auxiliary to release the enantiomerically enriched product. wikipedia.org Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and tert-butanesulfinamide (Ellman's auxiliary). wikipedia.orgosi.lvharvard.eduyoutube.com These auxiliaries create a chiral environment that sterically directs the approach of reagents to one face of the molecule. youtube.comsantiago-lab.com For instance, in the alkylation of an enolate derived from an acyl oxazolidinone, the bulky substituent on the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite face with high diastereoselectivity. harvard.edursc.org After the reaction, the auxiliary can be removed under mild conditions and often recycled. wikipedia.org

While this is a powerful and widely used strategy for creating stereocenters, specific documented applications for the direct synthesis of methyl 3-aminopiperidine-1-carboxylate using this method are less common in readily available literature compared to other approaches. However, the principles are broadly applicable to the synthesis of substituted piperidines. For example, glycosylamines derived from carbohydrates have been used as chiral auxiliaries in domino Mannich–Michael reactions to furnish N-substituted piperidinones with high diastereoselectivity, which are precursors to chiral piperidine (B6355638) alkaloids. researchgate.net

Nucleophilic Substitution Reactions with Stereocenter Inversion

Enantiomerically pure cyclic amino acid derivatives can be synthesized via nucleophilic substitution reactions that proceed with an inversion of configuration, typically an S(N)2 mechanism. A facile method involves the reaction of N-Boc-aminopiperidines with chiral triflate esters derived from enantiopure α-hydroxy acids.

In this approach, an α-hydroxy acid ester is converted into a highly reactive triflate ester. This electrophile then reacts with a nucleophile, such as a protected aminopiperidine. The nucleophilic attack occurs from the backside relative to the leaving triflate group, resulting in a complete inversion of the stereocenter's configuration. This method has been successfully used to prepare methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with good yields and high enantiomeric and diastereomeric purity.

Multi-step Routes from Natural Chiral Precursors

The synthesis of enantiomerically pure piperidine derivatives can be achieved by utilizing the inherent chirality of natural products, a strategy known as the "chiral pool" approach. Naturally occurring α-amino acids are excellent starting materials for this purpose.

A multi-step route to synthesize enantiomerically pure 3-(N-Boc amino) piperidine derivatives starting from L-glutamic acid has been described. This pathway involves several key transformations:

Esterification: Both carboxylic acid groups of L-glutamic acid are converted to methyl esters.

N-Protection: The amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group.

Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride (B1222165).

Tosylation: The primary hydroxyl groups of the diol are converted into tosylates, making them good leaving groups.

Cyclization: The ditosylate undergoes intramolecular cyclization upon reaction with an amine, forming the piperidine ring.

Synthesis from L-Glutamic Acid

The synthetic sequence begins with the esterification of both carboxylic acid groups of L-glutamic acid. This is typically achieved using thionyl chloride in methanol (B129727), affording the corresponding diester in quantitative yield. The subsequent step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, which is accomplished by reacting the diester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

With the amine protected, the two ester functionalities are reduced to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄). nih.gov The resulting diol is then activated by converting the hydroxyl groups into better leaving groups, typically tosylates, through reaction with p-toluenesulfonyl chloride (TsCl). nih.gov The final step is an intramolecular cyclization, where the ditosylate is treated with various amines to furnish the desired 3-(N-Boc-amino)piperidine derivatives. nih.gov

| Step | Reaction | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| 1 | Esterification | Thionyl chloride, Methanol | Quantitative | |

| 2 | N-Boc Protection | (Boc)₂O, Triethylamine, DMAP | 92% | |

| 3 | Reduction | NaBH₄ | - | nih.gov |

| 4 | Tosylation | p-Toluenesulfonyl chloride | - | nih.gov |

| 5 | Cyclization | Various amines | 44-55% (overall) | nih.gov |

Cyclization of Esters Derived from L-Ornithine and L-Lysine

Another efficient approach to chiral 3-aminopiperidines involves the cyclization of derivatives of the amino acids L-ornithine and L-lysine. acs.orgrsc.org This strategy takes advantage of the different chain lengths of these amino acids to construct five- and six-membered rings, respectively. For the synthesis of 3-aminopiperidine, L-ornithine is the key starting material.

One method involves the synthesis of (R)-3-aminopiperidine dihydrochloride (B599025) from (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of ornithine). google.com The process begins with the esterification of the amino acid with methanol and acetyl chloride to produce (R)-methyl 2,5-diaminopentanoate dihydrochloride. google.com This is followed by a cyclization reaction using a metal alkoxide in an alcohol to form (R)-3-aminopiperidin-2-one hydrochloride. google.com Finally, the lactam is reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) to yield (R)-3-aminopiperidine. google.com

A biocatalytic approach has also been developed, utilizing enzyme cascades for the synthesis of enantiopure N-Cbz-protected L-3-aminopiperidine from N-Cbz-protected L-ornithinol. rsc.orgnih.govrsc.orgmanchester.ac.uk This one-pot enzymatic cascade employs a galactose oxidase (GOase) to oxidize the amino alcohol to the corresponding amino aldehyde, which then spontaneously cyclizes to a cyclic imine. rsc.org This intermediate is subsequently reduced by an imine reductase (IRED) to afford the final product with high enantiopurity. rsc.org This method has been shown to produce the desired product in up to 54% isolated yield. rsc.orgrsc.orgmanchester.ac.uk

Regioselective Functionalization and Protecting Group Strategies

Application of Carbamate (B1207046) Protecting Groups (e.g., Boc, Cbz) for Nitrogen Functionality

In the synthesis of this compound and its derivatives, the use of protecting groups is essential for achieving regioselectivity and preventing unwanted side reactions. Carbamate-based protecting groups, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, are widely employed for the protection of the nitrogen functionalities. acs.orgrsc.org

| Protecting Group | Abbreviation | Typical Reagent for Introduction | Key Stability Features | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to base and nucleophiles; labile to acid. | acs.org |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acid and base; labile to catalytic hydrogenation. | rsc.org |

Methodologies for Selective Deprotection

The ability to selectively remove protecting groups is a cornerstone of modern organic synthesis. In the context of 3-aminopiperidine derivatives, where both the ring nitrogen and the 3-amino group can be protected, orthogonal protecting group strategies are often employed. This allows for the deprotection of one nitrogen atom while the other remains protected, enabling regioselective functionalization.

For instance, a molecule bearing both a Boc and a Cbz group can be selectively deprotected at either nitrogen. The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, leaving the Cbz group intact. nih.gov Conversely, the Cbz group can be cleaved by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and hydrogen gas), which does not affect the Boc group. nih.gov This orthogonality provides synthetic flexibility for the stepwise elaboration of the 3-aminopiperidine scaffold. Other milder methods for Boc deprotection have also been reported, such as using iron(III) catalysis or thermal conditions in continuous flow, which can be beneficial for sensitive substrates. rsc.orgacs.org

Novel Cyclization and Ring-Forming Reactions

Reductive Amination of Piperidone Derivatives

Reductive amination of piperidone derivatives represents a powerful and convergent approach for the synthesis of 3-aminopiperidines. nih.govresearchgate.net This reaction involves the condensation of a piperidone with an amine to form an enamine or imine intermediate, which is then reduced in situ to the corresponding amine.

A common starting material for this approach is 1-Boc-3-piperidone. beilstein-journals.org The reductive amination of this ketone with various amines, using a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), can provide a range of N-substituted 3-amino-1-Boc-piperidine derivatives. nih.gov

Furthermore, asymmetric synthesis of 3-amino-1-Boc-piperidine can be achieved through the amination of 1-Boc-3-piperidone using immobilized ω-transaminases. beilstein-journals.org This biocatalytic method utilizes an amine donor, such as isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP) to produce the chiral amine in high yield and enantiomeric excess. beilstein-journals.org A patent also describes a method for synthesizing (R)-3-aminopiperidine from a nitrogen-protected 3-piperidone via a transaminase reaction followed by deprotection. google.com

| Piperidone Derivative | Amine Source | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|---|

| 1-Boc-3-piperidone | Ethyl glycinate | NaBH(OAc)₃ | Ethyl (1-Boc-piperidin-3-yl)glycinate | nih.gov |

| 1-Boc-3-piperidone | L-proline amide | NaBH(OAc)₃ | (S)-1-((1-Boc-piperidin-3-yl)amino)-1-oxopropan-2-aminium | nih.gov |

| 1-Boc-3-piperidone | Isopropylamine | Immobilized ω-transaminase | (R)- or (S)-3-amino-1-Boc-piperidine | beilstein-journals.org |

Intramolecular Annulation Approaches for Piperidine Ring Formation

Intramolecular annulation, the formation of a ring from a single molecule, represents a powerful strategy for constructing the piperidine core. These reactions are advantageous due to their efficiency and potential for stereochemical control. A prominent approach within this category is the intramolecular aza-Michael reaction (IMAMR), which involves the nucleophilic addition of an amine to an activated alkene within the same molecule. nih.govntu.edu.sg

The intramolecular aza-Michael reaction is one of the most direct methods for creating N-heterocycles by activating a double bond. nih.gov This strategy has been successfully applied to the synthesis of variously substituted piperidines. The stereochemical outcome of the cyclization can often be controlled by the substrate or the catalyst employed.

One notable application of this strategy is in the synthesis of 3-spiropiperidines. In a "Clip-Cycle" approach, an N-protected aminohexene derivative undergoes cross-metathesis, followed by an intramolecular asymmetric aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This method allows for the formation of complex spirocyclic piperidines with high enantioselectivity. While not producing a simple 3-aminopiperidine, this demonstrates the power of intramolecular annulation to create intricate piperidine structures.

Another variation involves the electroreductive cyclization of imines with terminal dihaloalkanes. This method provides a facile and green route to piperidine derivatives, avoiding the need for expensive or toxic reagents and proceeding efficiently in a flow microreactor. beilstein-journals.org

The success of these intramolecular annulation strategies is often dependent on the nature of the substrate and the reaction conditions, as summarized in the table below.

| Reaction Type | Key Features | Catalyst/Reagent | Product Type | Ref. |

| Intramolecular aza-Michael | Direct C-N bond formation | Chiral Phosphoric Acid | 3-Spiropiperidines | whiterose.ac.uk |

| Intramolecular aza-Michael | Base-induced diastereoselective cyclization | Base | 2,6-trans-piperidine | nih.gov |

| Electroreductive Cyclization | Uses readily available starting materials | Electric Current | Substituted Piperidines | beilstein-journals.org |

Formation of Piperidine Rings via Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzymatic catalysis. It offers the advantages of mild reaction conditions, stability, and the ability to generate chiral products with high enantiomeric excess.

A significant breakthrough in the synthesis of N-protected 3-aminopiperidine derivatives has been the use of transaminase enzymes in an organocatalytic fashion. beilstein-journals.orgscispace.com This biocatalytic approach allows for the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, to furnish enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine. beilstein-journals.org This method is highly attractive for industrial applications as it proceeds in a single step with high yield and excellent enantioselectivity, using readily available commercial substrates. beilstein-journals.org

The reaction typically employs an immobilized ω-transaminase, with an amine donor such as isopropylamine, and pyridoxal-5'-phosphate (PLP) as a cofactor. beilstein-journals.org The choice of enzyme is critical for achieving high conversion and the desired enantiomer.

| Precursor | Catalyst System | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (%) | Ref. |

| 1-Boc-3-piperidone | Immobilized ω-Transaminase (ATA-025-IMB) | Isopropylamine | (R)-3-amino-1-Boc-piperidine | >99 | >99 | beilstein-journals.org |

| 1-Cbz-3-piperidone | Transaminase | Isopropylamine | (R)-3-amino-1-Cbz-piperidine | 95 | >99 | google.com |

| 1-(2,2,2-trichloroethoxycarbonyl)-3-piperidone | Transaminase | Isopropylamine | (R)-3-amino-1-(2,2,2-trichloroethoxycarbonyl)-piperidine | 97 | 98 | google.com |

Beyond biocatalysis, other organocatalytic methods have been developed for piperidine synthesis. For instance, a domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol can be used to synthesize polysubstituted piperidines from aldehydes and nitroolefins, creating four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org

Furthermore, combining biocatalysis and organocatalysis in a hybrid cascade reaction has proven effective. For example, a transaminase can be used to generate a reactive imine intermediate, which then undergoes a proline-catalyzed Mannich reaction to yield 2-substituted piperidines. researchgate.net These innovative strategies highlight the versatility of organocatalysis in constructing complex and functionally diverse piperidine derivatives.

Chemical Reactivity and Derivatization Studies of Methyl 3 Aminopiperidine 1 Carboxylate

Characterization of Fundamental Reaction Pathways

The reactivity of methyl 3-aminopiperidine-1-carboxylate is dictated by its primary functional groups. The primary amine is a key site for nucleophilic attack, leading to the formation of amides and related structures, while the carbamate (B1207046) can undergo reactions such as hydrolysis.

Hydrolysis Reactions

The this compound molecule contains a carbamate linkage which can be susceptible to hydrolysis under acidic or basic conditions. While specific studies detailing the hydrolysis of this exact compound are not extensively documented in the reviewed literature, the general chemical principles of carbamate and ester hydrolysis apply.

Under vigorous acidic conditions, such as refluxing in concentrated hydrochloric acid, both the N-methoxycarbonyl (carbamate) group and the primary amine would likely be protonated. The carbamate could hydrolyze to yield 3-aminopiperidine, methanol (B129727), and carbon dioxide. Similarly, basic hydrolysis would also cleave the carbamate group. This reactivity is crucial for deprotection strategies in multi-step syntheses where the piperidine (B6355638) nitrogen needs to be liberated for subsequent reactions.

Amidation and Condensation Reactions

The primary amine at the 3-position of the piperidine ring is a potent nucleophile, readily participating in amidation and condensation reactions with carboxylic acids or their activated derivatives. These reactions are fundamental in peptide synthesis and the creation of various amide-containing compounds. A common method involves the use of coupling agents, such as N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBt), to facilitate the formation of an amide bond between the amine and a carboxylic acid. researchgate.net

In studies involving closely related N-protected 3-aminopiperidine structures, the amine was successfully coupled with protected amino acids like Boc-L-leucine using EDC and HOBt as coupling agents. nih.gov This condensation reaction proceeds with high efficiency, forming a new amide linkage and is a cornerstone for building more complex peptide-like molecules. nih.gov

| Reactants | Coupling Agents | Product | Yield |

| N-Cbz-(R)-3-aminopiperidine, Boc-L-leucine | EDC, HOBt | N-Cbz-(R)-3-(Boc-L-leucylamino)piperidine | 91% |

| N-Cbz-(S)-3-aminopiperidine, Boc-L-leucine | EDC, HOBt | N-Cbz-(S)-3-(Boc-L-leucylamino)piperidine | 79% |

This table illustrates typical yields for condensation reactions on a similar N-protected 3-aminopiperidine core structure, as described in related research. nih.gov

Aminolysis Reactions for Amide Formation

Aminolysis is a specific type of reaction where an amine displaces another group. In the context of derivatives of this compound, aminolysis can be employed to convert ester functionalities into primary amides. Research on analogous N-protected piperidine esters has demonstrated that treatment with ammonia (B1221849) in methanol effectively converts a methyl ester into a primary amide. nih.gov This transformation is often achieved in high yields without the need for extensive purification, showcasing a clean and efficient method for amide formation. nih.gov This pathway is particularly useful when a terminal amide group is the desired functionality in the target molecule.

| Starting Material | Reagents | Product | Yield |

| Isolated enantiomers of N-Boc-3-(methoxycarbonyl)piperidine | NH3 in Methanol | N-Boc-3-(carboxamido)piperidine | 90-92% |

This table shows the high efficiency of aminolysis for converting a methyl ester to a primary amide on the piperidine scaffold. nih.gov

Derivatization for Enhanced Analytical Detection and Separation

Due to its lack of a strong UV-absorbing chromophore, the direct analysis of 3-aminopiperidine and its simple derivatives by High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. google.comresearchgate.net To overcome this, derivatization techniques are employed to introduce a chromophore into the molecule, thereby enhancing detection sensitivity and enabling accurate quantification and chiral separation. google.comnih.gov

Formation of Diastereomeric Derivatives for Chiral Liquid Chromatography

For the separation of enantiomers (mirror-image isomers) of chiral compounds like 3-aminopiperidine, a common strategy is to react the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC. nih.gov

Derivatizing agents such as di-p-toluyl-L-tartaric acid have been used to successfully separate the enantiomers of 3-aminopiperidine. google.com Another approach involves using reagents like para-toluene sulfonyl chloride (PTSC) to form diastereomeric sulfonamides, which can then be resolved on a chiral HPLC column with high resolution. nih.govresearchgate.net

| Derivatizing Agent | Purpose | Chromatographic Method |

| Di-p-toluyl L-tartaric acid | Creates diastereomeric salts for separation. google.com | Reversed-Phase HPLC |

| Para-toluene sulfonyl chloride (PTSC) | Introduces a chromophore and creates derivatives for chiral separation. nih.govresearchgate.net | Chiral HPLC (e.g., Chiralpak AD-H column) |

Benzoylation for High-Performance Liquid Chromatography Analysis

Benzoylation is a widely used derivatization technique where a benzoyl group is attached to a primary or secondary amine. nih.gov For 3-aminopiperidine derivatives, reaction with benzoyl chloride selectively targets the primary amine at the 3-position. google.com This process introduces a benzoyl group, which is a strong chromophore, making the derivative easily detectable by UV detectors used in HPLC systems. google.comnih.gov

This method allows for the qualitative and quantitative analysis of the compound using a standard reversed-phase C18 column. google.comgoogle.com By controlling the reaction conditions, benzoyl chloride can be made to react selectively with the primary amine, yielding a stable product suitable for reliable HPLC analysis. google.com

| Derivatization Reagent | Target Functional Group | Analytical Method | Detection Wavelength |

| Benzoyl Chloride | Primary Amine | HPLC-UV | 220-300 nm google.comgoogle.com |

This table summarizes the benzoylation derivatization strategy for HPLC analysis of 3-aminopiperidine derivatives.

Exploration of Novel Derivatization Reagents and Protocols

The reactivity of this compound is primarily centered around its nucleophilic primary amino group at the C3 position. The carbamate group at the N1 position protects the secondary amine of the piperidine ring, allowing for selective reactions at the 3-amino group. Research into novel derivatization reagents and protocols has focused on leveraging this reactivity to synthesize a diverse range of derivatives, particularly for applications in medicinal chemistry and chiral analysis.

One significant advancement involves the use of chiral triflate esters in nucleophilic substitution reactions. rsc.org A triflate group is an excellent leaving group, facilitating S_N2 reactions with nucleophiles like the amino group of an aminopiperidine. rsc.org This methodology has been successfully applied to synthesize novel N-(aminocycloalkylene)amino acid compounds. The protocol involves reacting N-Boc-protected 3-aminopiperidine, a closely related analogue of this compound, with chiral α-hydroxy acid ester-derived triflates. The reaction proceeds via a Walden inversion, where the nucleophilic attack by the amino group causes an inversion of the stereogenic center to which the triflate group was attached, yielding products with high diastereomeric purity. rsc.org

Detailed findings from these derivatization studies show that various chiral triflate esters can be employed to afford the corresponding diastereomeric products in good yields. rsc.org The reaction conditions are typically mild, and the protocol has been demonstrated with different aminocycloalkanes, highlighting its versatility. rsc.org

Table 1: Synthesis of Diastereomeric Piperidine Derivatives via S_N2 Reaction Data sourced from studies on N-Boc-3-aminopiperidine, a structural analogue of this compound. rsc.org

| Starting Triflate Ester | Starting Aminopiperidine | Product | Yield (%) |

|---|---|---|---|

| Methyl (2R)-2-[(trifluoromethanesulfonyl)oxy]propanoate | (R)-3-Boc-aminopiperidine | (2S,3R)-10a | 86 |

| Methyl (2R)-2-[(trifluoromethanesulfonyl)oxy]butanoate | (R)-3-Boc-aminopiperidine | (2S,3R)-10b | 75 |

| Methyl (2R)-3-methyl-2-[(trifluoromethanesulfonyl)oxy]butanoate | (R)-3-Boc-aminopiperidine | (2S,3R)-10c | 60 |

Another area of exploration is the derivatization for analytical purposes. Due to the weak UV absorption of 3-aminopiperidine, derivatization is often employed to enhance detection sensitivity in methods like HPLC. google.com Benzoyl chloride has been utilized as a derivatization reagent, which selectively reacts with the primary amine under controlled, low-temperature conditions to form a benzoyl-3-aminopiperidine derivative. google.com This protocol enhances the chromophoric properties of the molecule, allowing for sensitive UV detection. google.com

In the context of pharmaceutical development, novel protocols involve coupling the aminopiperidine moiety to complex heterocyclic scaffolds. For instance, in the synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin (B1666894), an aminopiperidine derivative was coupled with a 6-chlorouracil (B25721) derivative. beilstein-journals.org The reaction, a nucleophilic aromatic substitution, involved the amino group of the piperidine displacing the chlorine atom on the pyrimidinedione ring system in the presence of a base like sodium bicarbonate. beilstein-journals.org This demonstrates a key derivatization strategy for incorporating the 3-aminopiperidine scaffold into potential therapeutic agents.

Strategic Applications in Organic Synthesis and Medicinal Chemistry Research

Utilization as Chiral Building Blocks for Complex Molecular Architectures

The 3-aminopiperidine scaffold, with its defined stereochemistry, serves as an invaluable starting material for the asymmetric synthesis of intricate molecules. rsc.org The carbamate (B1207046) group at the 1-position not only protects the ring nitrogen but also influences the conformational preferences of the piperidine (B6355638) ring, which is crucial for directing stereoselective reactions. This control allows chemists to construct molecules with precise three-dimensional arrangements, a critical factor for biological activity. nih.gov

The conformationally constrained nature of the piperidine ring makes methyl 3-aminopiperidine-1-carboxylate an excellent scaffold for designing peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.govfrontiersin.org By incorporating the 3-aminopiperidine core into a peptide sequence, researchers can induce specific secondary structures, such as β-turns, which are often crucial for receptor binding. nih.gov

For instance, 3-aminopiperidine-based structures have been used to replace glycine (B1666218) residues in peptide analogues. acs.org This substitution introduces a new stereogenic center and a more rigid structure, which can lead to enhanced potency and selectivity. acs.org The synthesis of these analogues often involves standard peptide coupling reactions where the amino group of the piperidine building block is reacted with the carboxylic acid of an amino acid or peptide fragment. acs.org This approach has been successfully employed to develop novel inhibitors for various enzymes, demonstrating the utility of this scaffold in modulating biological processes. acs.org

Table 1: Examples of Peptidomimetics Derived from Aminopiperidine Scaffolds

| Precursor Scaffold | Target Class | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| (R)-3-Amino-1-Boc-piperidine | Dipeptidyl peptidase IV (DPP-4) inhibitors | Antidiabetic | Mimics the dipeptide substrate |

| 3-Aminopiperidine | Cysteine Protease IdeS Inhibitors | Antibacterial | Replaces glycine to increase rigidity |

| N-Boc-3-aminopiperidine | γ-secretase modulators | Neurodegenerative diseases | Modulates peptide processing |

The aminopiperidine framework is fundamental in the synthesis of more complex heterocyclic systems, including various carbamate scaffolds. Azetidine and piperidine carbamates have been identified as highly efficient, covalent inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), a key target in the central nervous system. nih.gov The synthesis of these inhibitors often involves the strategic functionalization of the aminopiperidine core. The carbamate moiety is crucial for the covalent modification of the target enzyme's active site, leading to irreversible inhibition. nih.gov The piperidine ring itself plays a significant role in orienting the molecule within the binding pocket to ensure efficient reaction and high affinity. nih.gov

The reactivity of the amino group on the piperidine ring allows for its use as a nucleophile in cyclization reactions to form fused heterocyclic systems. These systems are often found at the core of medicinally important compounds.

Benzimidazole (B57391) Derivatives: The 3-aminopiperidine moiety can be incorporated into benzimidazole scaffolds, which are known to exhibit a wide range of biological activities. mdpi.com For example, they are core components of inhibitors for enzymes like dipeptidyl peptidase III (DPP III). mdpi.com The synthesis typically involves the condensation of the aminopiperidine derivative with a substituted o-phenylenediamine, followed by cyclization. The resulting compounds often feature the piperidine ring as a key substituent that modulates solubility and binding affinity. nih.govmdpi.com

Benzoxazepine Derivatives: Chiral aminopiperidines are also used to prepare benzoxazepine derivatives. chemicalbook.com For example, (R)-3-Amino-1-Boc-piperidine is a precursor for synthesizing potent inhibitors of CBP/P300 bromodomains, which are targets in oncology research. sigmaaldrich.com The synthesis involves coupling the aminopiperidine with a functionalized benzoic acid, followed by intramolecular reactions to form the seven-membered benzoxazepine ring.

Role as a Privileged Pharmacophore in Scaffold-Based Drug Discovery Research

A privileged pharmacophore is a molecular framework that is able to bind to multiple biological targets. The 3-aminopiperidine-1-carboxylate scaffold fits this description, appearing in a diverse array of biologically active compounds. chemicalbook.com Its conformational pre-organization and ability to present substituents in well-defined spatial orientations make it an attractive starting point for library synthesis and scaffold-based drug discovery.

This scaffold is a key component in inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases. mdpi.com It is also central to the design of σ1 receptor ligands, which have potential applications in treating neurological disorders. nih.gov Furthermore, the 4-aminopiperidine (B84694) analogue has been identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly. nih.gov The repeated appearance of this scaffold across different target classes underscores its versatility and importance in medicinal chemistry. chemicalbook.comsigmaaldrich.com

Table 2: Drug Candidates/Inhibitors Featuring the Aminopiperidine Core

| Compound Class | Target | Indication | Role of Aminopiperidine |

|---|---|---|---|

| Alogliptin (B1666894) Analogue | DPP-4 | Type 2 Diabetes | Interacts with enzyme active site |

| Benzoxazepine Derivative | CBP/P300 Bromodomain | Cancer | Chiral building block |

| 4-Aminopiperidine Derivatives | HCV Assembly | Infectious Disease | Core scaffold for optimization |

| Piperidine Derivatives | NLRP3 Inflammasome | Inflammatory Diseases | Privileged pharmacophore |

Synthesis of Ligands and Enzyme Inhibitors as Research Probes

Beyond its direct use in drug candidates, this compound and its analogues are crucial for synthesizing molecular probes to study biological systems. These probes, which include specific ligands and enzyme inhibitors, are essential for target validation and understanding disease mechanisms.

For instance, derivatives of this scaffold have been used to create potent and selective inhibitors for dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. sigmaaldrich.combeilstein-journals.org The aminopiperidine moiety is critical for anchoring these inhibitors in the S1 pocket of the enzyme. beilstein-journals.org Similarly, multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidines, which are then used as intermediates for various pharmaceutical compounds. semanticscholar.orgnih.gov These enzymatic methods offer a greener and more efficient alternative to traditional chemical synthesis. nih.gov The development of inhibitors for enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis also relies on piperidine-based scaffolds, highlighting their importance in the fight against infectious diseases.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of Methyl 3-aminopiperidine-1-carboxylate, offering detailed insights into its atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon (¹³C) NMR Analysis for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each atom to its specific position within the piperidine (B6355638) ring and its substituents.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the proton at the stereocenter (C3), and the various methylene (B1212753) protons on the piperidine ring. The protons on the nitrogen-bearing carbons (C2 and C6) are typically shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The ¹³C NMR spectrum would correspondingly display seven unique carbon signals, including those for the carbonyl group of the carbamate (B1207046), the methoxy group, and the five distinct carbons of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C(=O)OCH₃ | ~3.6-3.7 (singlet, 3H) | ~52-53 |

| -C (=O)OCH₃ | - | ~155-156 |

| Piperidine H2 (axial & equatorial) | ~3.8-4.1 (multiplet, 1H), ~2.8-3.0 (multiplet, 1H) | ~45-47 |

| Piperidine H3 | ~2.9-3.1 (multiplet, 1H) | ~49-51 |

| Piperidine H4 (axial & equatorial) | ~1.8-2.0 (multiplet, 1H), ~1.4-1.6 (multiplet, 1H) | ~30-32 |

| Piperidine H5 (axial & equatorial) | ~1.9-2.1 (multiplet, 1H), ~1.2-1.4 (multiplet, 1H) | ~23-25 |

| Piperidine H6 (axial & equatorial) | ~3.7-3.9 (multiplet, 1H), ~2.6-2.8 (multiplet, 1H) | ~43-45 |

| -NH₂ | Broad singlet, variable | - |

Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Temperature-Dependent NMR for Conformational Analysis and Rotamer Identification

The piperidine ring exists in a dynamic equilibrium between two chair conformations. Additionally, the partial double-bond character of the carbamate's N-C(O) bond restricts rotation, leading to the existence of conformational isomers, or rotamers.

Temperature-dependent NMR spectroscopy is a powerful method to study these dynamic processes. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each distinct conformation (e.g., axial vs. equatorial orientations of the 3-amino group). As the temperature is increased, the rate of interconversion increases, causing these distinct signals to broaden and eventually coalesce into a single, time-averaged signal. The temperature at which coalescence occurs can be used to calculate the activation energy barrier (ΔG‡) for the conformational change, providing quantitative insight into the molecule's flexibility.

Nitrogen (¹⁵N) NMR for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms. nist.gov In this compound, two distinct ¹⁵N signals are expected:

Carbamate Nitrogen (N1): This nitrogen is part of an amide-like system, which results in a chemical shift typically found in the range of 60 to 130 ppm relative to liquid ammonia (B1221849). science-and-fun.de

Amino Nitrogen (at C3): This primary aliphatic amine nitrogen will have a chemical shift in a different region, generally between 0 and 60 ppm. science-and-fun.deresearchgate.net

The precise chemical shifts can confirm the presence of these two different nitrogen functional groups and can be sensitive to factors like protonation state and hydrogen bonding. nist.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Sensitive Detection

Electrospray ionization (ESI) is a soft ionization technique that allows the molecule to be ionized, typically by protonation to form [M+H]⁺, with minimal fragmentation. This makes it ideal for accurately determining the molecular mass.

Tandem mass spectrometry (MS/MS) takes this a step further. The protonated parent ion ([M+H]⁺, m/z ≈ 159.1) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a fingerprint that provides valuable structural information. For piperidine derivatives, common fragmentation pathways include the neutral loss of water, cleavage of side chains, and ring-opening reactions. nih.govscispace.comscielo.br This technique is highly sensitive and allows for the structural characterization of even small amounts of the compound.

Table 2: Plausible ESI-MS/MS Fragments for Protonated this compound [M+H]⁺

| m/z (mass/charge ratio) | Proposed Loss | Proposed Fragment Structure |

| 159.1 | - | [M+H]⁺ (Protonated parent molecule) |

| 142.1 | Loss of NH₃ (Ammonia) | Ion resulting from elimination of the amino group |

| 100.1 | Loss of COOCH₃ (Methoxycarbonyl group) | Protonated 3-aminopiperidine |

| 83.1 | Loss of COOCH₃ and NH₃ | Piperidinyl cation after multiple losses |

Note: These fragments are proposed based on common fragmentation pathways for similar molecules.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental formula. researchgate.net

The molecular formula of this compound is C₇H₁₄N₂O₂. Using the exact masses of the most abundant isotopes of each element (e.g., ¹²C = 12.00000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the protonated molecule [C₇H₁₄N₂O₂ + H]⁺ can be calculated with high precision. missouri.edu An experimental HRMS measurement that matches this calculated value provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Calculated Exact Mass of [M+H]⁺: 159.11280 Da

Infrared (IR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies

Infrared (IR) spectroscopy serves as a fundamental analytical technique for the structural characterization of this compound. By measuring the absorption of infrared radiation by the molecule, specific vibrational modes of its functional groups can be identified, providing a molecular fingerprint. The analysis of the IR spectrum allows for the confirmation of key structural features and the investigation of intermolecular and intramolecular interactions, particularly hydrogen bonding. mdpi.comnih.gov

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the secondary amine within the piperidine ring (after derivatization or in its free form), the primary amine at the 3-position, and the methyl carbamate group. The primary amine (-NH₂) typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric modes. The C=O stretching vibration of the carbamate group is expected to produce a strong, sharp absorption band, typically found in the range of 1680-1720 cm⁻¹. Other significant vibrations include C-N stretching and C-O stretching bands.

Hydrogen bonding plays a critical role in the physical and chemical properties of this compound. The presence of both a hydrogen bond donor (the N-H of the amino group) and acceptors (the nitrogen atom of the amine and the oxygen atoms of the carbamate) allows for the formation of intermolecular hydrogen bonds. researchgate.netnih.gov These interactions cause a noticeable broadening and a shift to lower frequencies (a red shift) of the N-H stretching bands. researchgate.net The extent of this broadening and shifting can provide qualitative information about the strength and nature of the hydrogen bonding network within the sample, whether in the solid state or in solution. nih.govresearchgate.net

Table 1: Expected Infrared Absorption Bands for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium | Often appears as two separate peaks. Broadens with hydrogen bonding. |

| Alkane (Piperidine Ring) | C-H Stretch | 2850 - 3000 | Medium-Strong | Characteristic of sp³ C-H bonds. |

| Methyl Carbamate (-NCOOCH₃) | C=O Stretch | 1680 - 1720 | Strong | Position can be influenced by conjugation and hydrogen bonding. |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Variable | Can sometimes overlap with other peaks. |

| Methyl Carbamate (-NCOOCH₃) | C-O Stretch | 1200 - 1300 | Strong | Associated with the ester-like portion of the carbamate. |

| Amine/Carbamate | C-N Stretch | 1000 - 1250 | Medium | Contributes to the fingerprint region. |

X-ray Crystallography for Solid-State Stereochemical Analysis

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of a molecule in the solid state. This powerful technique provides unambiguous information on bond lengths, bond angles, and torsional angles, allowing for a detailed analysis of the compound's conformation and stereochemistry. mdpi.com

For this compound, an X-ray crystal structure analysis would reveal several key structural details. First, it would confirm the conformation of the six-membered piperidine ring, which is expected to adopt a stable chair conformation to minimize steric strain. Within this conformation, the analysis would determine the precise orientation of the substituents on the ring. Specifically, it would establish whether the 3-amino group occupies an axial or equatorial position relative to the plane of the ring. This information is crucial for understanding the molecule's stereochemical relationship and its potential interactions in a biological or chemical context.

Furthermore, the crystal structure would provide detailed insight into the intermolecular interactions that govern the crystal packing. mdpi.com The hydrogen bonding network, involving the amino group's hydrogen atoms as donors and the carbamate's carbonyl oxygen as an acceptor, would be mapped out in three-dimensional space. The analysis would quantify the distances and angles of these hydrogen bonds, offering a precise understanding of the forces that stabilize the solid-state structure. researchgate.net

Chromatographic Resolution and Purity Assessment

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers. The separation and quantification of these enantiomers are critical for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose. nih.gov

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amine-containing compounds like this, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. researchgate.net For instance, columns like Chiralpak AD-H have been successfully used for the enantiomeric separation of the closely related compound 3-aminopiperidine after derivatization. researchgate.netnih.gov

Because the parent piperidine structure lacks a strong chromophore for UV detection, a pre-column derivatization step is often employed. researchgate.netnih.gov A derivatizing agent, such as para-toluenesulfonyl chloride (PTSC) or benzoyl chloride, is reacted with the 3-amino group. researchgate.netgoogle.com This introduces a chromophoric tag into the molecule, enhancing detection sensitivity by UV-Vis spectrophotometry and often improving the chiral recognition and resolution on the CSP. researchgate.netgoogle.com The mobile phase typically consists of a mixture of an alkane and an alcohol, such as ethanol, with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape. nih.gov By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (e.e.) of a sample can be accurately determined.

Table 2: Example Conditions for Chiral HPLC Separation of Derivatized 3-Aminopiperidine This table is interactive. Click on the headers to sort.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Analyte | (R/S)-N-(piperidin-3-yl)benzamide | (R/S)-4-methyl-N-(piperidin-3-yl)benzenesulfonamide |

| Column | ChromTech CHIRAL-AGP | Chiralpak AD-H |

| Mobile Phase | 0.015mol/L Phosphate buffer - Isopropanol (99:1) | Ethanol with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 228 nm |

| Column Temperature | 30 °C | Not Specified |

| Reference | google.com | nih.gov |

Once an effective analytical chiral HPLC method is developed, it can be scaled up to preparative HPLC for the purpose of isolating larger, multi-milligram to gram quantities of the individual, pure enantiomers. The primary goal of preparative HPLC is purification and isolation rather than just analytical quantification.

The transition from analytical to preparative scale involves several modifications to the chromatographic system, while maintaining the same fundamental separation principle (i.e., the same CSP and mobile phase). The column dimensions are significantly increased, particularly the internal diameter, to accommodate larger sample loads. Consequently, the mobile phase flow rate is increased proportionally to maintain optimal linear velocity and separation efficiency. The sample is dissolved at a higher concentration and injected in larger volumes onto the column. The separated enantiomers are collected as they elute from the system, typically using a fraction collector triggered by the detector signal. After collection, the solvent is removed (e.g., by rotary evaporation) to yield the isolated, enantiomerically pure compound. This technique is essential for obtaining sufficient quantities of each enantiomer for further stereospecific studies and synthesis.

Computational Chemistry Approaches for Understanding Methyl 3 Aminopiperidine 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide detailed information about molecular geometries, vibrational frequencies, and various other properties that are crucial for understanding the behavior of a compound at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Methyl 3-aminopiperidine-1-carboxylate. nih.gov

Illustrative Optimized Geometrical Parameters (DFT): While specific experimental data for this compound is not readily available, DFT calculations on similar piperidine (B6355638) derivatives provide expected ranges for key geometrical parameters.

Electronic Structure Analysis: DFT calculations also provide valuable information about the electronic structure of the molecule. Key properties that can be determined include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and oxygen atoms are expected to be electron-rich, while the hydrogen atoms of the amino group and the carbonyl carbon are likely to be electron-poor.

Mulliken and Natural Population Analysis (NPA): These analyses provide a quantitative measure of the partial charges on each atom, offering further insight into the charge distribution and polarity of the molecule.

Table of Expected Electronic Properties (DFT):

| Property | Expected Value/Characteristic |

|---|---|

| HOMO Energy | Relatively high, indicative of electron-donating potential (amino group). |

| LUMO Energy | Relatively low, indicative of electron-accepting potential (carbonyl group). |

| HOMO-LUMO Gap | Moderate, suggesting reasonable chemical stability. |

The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides a good starting point for more advanced calculations. researchgate.net While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF is still valuable for determining certain molecular characteristics.

Vibrational Frequencies: Calculating the vibrational frequencies of a molecule can help in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net Each vibrational mode corresponds to a specific type of molecular motion, such as bond stretching or angle bending. By comparing the calculated frequencies with experimental data, it is possible to confirm the structure of the synthesized compound. For this compound, characteristic vibrational frequencies would include N-H stretching of the amino group, C=O stretching of the carboxylate, and various C-N and C-C stretching and bending modes of the piperidine ring.

Illustrative Vibrational Frequencies (HF):

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (amino) | 3300-3500 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (carboxylate) | 1680-1720 |

| N-H Bend (amino) | 1580-1650 |

Thermodynamic Parameters: HF calculations can also be used to estimate various thermodynamic parameters, which are essential for understanding the stability and reactivity of a molecule under different conditions. These parameters are typically calculated at a standard temperature and pressure.

Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at absolute zero due to its vibrational motion.

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.

These parameters are crucial for studying reaction mechanisms and equilibria involving this compound.

Conformational Landscape Exploration and Stability Analysis

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. nih.gov this compound has several rotatable bonds and a flexible piperidine ring, leading to a complex conformational landscape. researchgate.netnih.gov

The piperidine ring typically exists in a chair conformation. The substituents at the 1 and 3 positions can be either in an axial or equatorial position. This gives rise to several possible diastereomers and conformers. The relative stability of these conformers is determined by various steric and electronic interactions.

Key Conformational Isomers: For the 3-aminopiperidine core, the amino group can be either axial or equatorial. The N-methoxycarbonyl group at the 1-position also has conformational flexibility. The interplay of these determines the most stable conformer.

Axial vs. Equatorial Amino Group: The preference for the amino group to be in an axial or equatorial position will depend on steric hindrance and potential intramolecular hydrogen bonding. Generally, larger substituents prefer the equatorial position to minimize steric strain.

Influence of the N-Carboxylate Group: The N-alkoxycarbonyl group can influence the ring conformation and the rotational barrier around the N-C(O) bond.

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify the low-energy conformers. researchgate.net The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. Understanding the preferred conformation is critical for designing molecules that fit into the binding site of a biological target.

Molecular Docking and Interaction Studies in the Context of Ligand-Target Research

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

For this compound, molecular docking studies can be performed to investigate its potential to interact with various biological targets, such as kinases, G-protein coupled receptors (GPCRs), or other enzymes. nih.govmdpi.comnih.gov The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (often obtained from the Protein Data Bank) and the ligand (this compound) are prepared for the docking simulation.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key intermolecular interactions. nih.gov

Key Interactions in Ligand-Target Binding: The binding of a ligand to a protein is mediated by various non-covalent interactions:

Hydrogen Bonds: The amino group and the carbonyl oxygen of this compound can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the active site.

Electrostatic Interactions: The partial charges on the atoms of the ligand can interact favorably with charged or polar residues in the protein.

Hydrophobic Interactions: The aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar residues of the target.

By analyzing these interactions, researchers can understand the structural basis for the ligand's activity and make rational modifications to improve its potency and selectivity. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Green and Sustainable Synthetic Routes for Methyl 3-aminopiperidine-1-carboxylate

The imperative for environmentally benign chemical processes is driving research away from traditional synthetic methods that often rely on harsh reagents and generate significant waste. Future efforts will likely focus on greener and more sustainable routes to this compound and its derivatives.

Key areas of development include:

Biocatalysis : The use of enzymes offers high selectivity under mild conditions. Multi-enzyme cascades, for instance, combining galactose oxidase (GOase) and imine reductase (IRED) variants, have been successfully used to synthesize protected 3-aminopiperidines from bio-renewable feedstocks like L-lysine. rsc.orgrsc.org Transaminases are also being employed for the asymmetric synthesis of (R)-3-aminopiperidine derivatives from ketone precursors, offering a green and efficient pathway. google.comgoogle.com The immobilization of enzymes, such as Candida antarctica lipase (B570770) B (CALB) on magnetic nanotubes, allows for catalyst reuse and simpler product purification, further enhancing the sustainability of the process. rsc.orgrsc.org

Flow Chemistry : Continuous flow reactors provide enhanced safety, scalability, and efficiency compared to batch processing. acs.orgorganic-chemistry.org Electroreductive cyclization in a flow microreactor has been shown to be a green and facile method for synthesizing piperidine (B6355638) rings, eliminating the need for toxic or expensive reagents. nih.govresearchgate.net Integrating biocatalytic steps into continuous flow systems represents a particularly promising frontier for sustainable, large-scale production.

Catalytic C-H Functionalization : A recent modular strategy combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.netmedhealthreview.com This approach uses enzymes to selectively install a hydroxyl group on the piperidine ring, which can then be used as a handle for further modification, dramatically simplifying the synthesis of complex derivatives and reducing the number of synthetic steps. medhealthreview.comchemistryviews.org

| Approach | Key Features | Potential Advantages | References |

|---|---|---|---|

| Biocatalytic Cascades (e.g., GOase/IRED) | Uses enzymes to perform sequential reactions in one pot. Can start from renewable amino acids. | High enantioselectivity, mild reaction conditions (ambient temp., aqueous buffer), reduced waste. | rsc.orgrsc.org |

| Flow Chemistry / Electrochemistry | Reactions are performed in a continuously flowing stream within a microreactor. | Improved safety and scalability, precise control over reaction parameters, efficient mixing. | acs.orgnih.govresearchgate.net |

| Hybrid Biocatalysis & Cross-Coupling | Enzymatic C-H oxidation followed by nickel-electrocatalyzed radical cross-coupling. | Modular, streamlines synthesis of complex 3D molecules, avoids protecting groups and expensive metals like palladium. | news-medical.netmedhealthreview.comchemistryviews.org |

| Multi-Component Reactions (MCRs) | Uses green catalysts (e.g., citric acid) in environmentally friendly solvents (e.g., water). | High atom economy, operational simplicity, rapid access to diverse libraries of compounds. | growingscience.com |

Exploration of New Derivatization Strategies for Enhanced Analytical and Synthetic Utility

The bifunctional nature of this compound—with a nucleophilic primary amine at the 3-position and a protected piperidine nitrogen—makes it an ideal substrate for derivatization. Future research will focus on novel strategies to leverage these functional groups for both analytical detection and as a scaffold for building more complex molecules.

For Analytical Utility: The parent 3-aminopiperidine structure lacks a strong chromophore, making its detection by HPLC with UV detectors challenging. google.com Pre-column derivatization is a common strategy to overcome this. Future work could explore novel reagents that react selectively with the primary amine to attach a chromophore or a fluorophore, significantly increasing detection sensitivity. researchgate.net A key challenge is developing derivatization methods that are rapid, quantitative, and produce stable products. google.com Advanced techniques like charged aerosol detection (CAD) combined with mixed-mode chromatography are being explored as non-derivatization alternatives for quantifying such polar compounds. researchgate.net

For Synthetic Utility: The primary amine is a versatile handle for synthetic elaboration. New derivatization strategies will focus on expanding the range of chemical transformations possible at this position. This includes its use in:

Peptide Synthesis: As a constrained diamine, it can be incorporated into peptidomimetics to introduce conformational rigidity.

Combinatorial Chemistry: It serves as an excellent starting point for building libraries of compounds through reactions like acylation, reductive amination, and urea/thiourea formation.

Novel Reagent Development: Derivatives of 3-aminopiperidine can themselves become valuable chemical tools. For example, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine has been developed as a chiral derivatization agent for the enantiomeric separation and enhanced mass spectrometry detection of carboxylic acids. researchgate.net

Advancements in Asymmetric Synthesis Methodologies with High Enantioselectivity

Given that the C-3 position is a stereocenter, the development of highly enantioselective syntheses is crucial for its application in pharmaceuticals. While classical resolution methods exist, modern research is focused on asymmetric catalytic approaches that generate the desired enantiomer directly, avoiding the loss of 50% of the material.

Future advancements are expected in several key areas:

Transition Metal Catalysis : Rhodium-catalyzed asymmetric reductive Heck reactions have shown great promise for producing 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.orgsnnu.edu.cn Further development will involve designing new chiral ligands to improve the efficiency and broaden the substrate scope of these reactions.

Organocatalysis : The use of small, chiral organic molecules as catalysts is a rapidly growing field that avoids potentially toxic and expensive heavy metals.

Biocatalysis : As mentioned, enzymes offer unparalleled stereocontrol. The use of engineered transaminases to convert N-protected 3-piperidone directly into enantiopure (R)- or (S)-3-aminopiperidine derivatives is a particularly powerful and green strategy suitable for industrial scale-up. google.comscispace.com

Radical-Mediated Reactions : Novel methods, such as the enantioselective, radical-mediated C-H cyanation of acyclic amines using a chiral copper catalyst, represent a paradigm shift in heterocycle synthesis and can be used to construct chiral piperidines. nih.gov

| Methodology | Catalyst/Enzyme | Key Transformation | Advantages | References |

|---|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium complex with chiral ligand | Carbometalation of a dihydropyridine (B1217469) intermediate | High yield and excellent enantioselectivity for 3-aryl piperidines. | nih.govacs.orgsnnu.edu.cn |

| Biocatalytic Asymmetric Amination | Transaminase | Direct conversion of an N-protected 3-piperidone to the chiral amine. | High optical purity, mild conditions, environmentally friendly. | google.comscispace.com |

| Enzyme Cascades | Galactose Oxidase (GOase) & Imine Reductase (IRED) | One-pot conversion of amino alcohols to cyclic amines. | Starts from renewable feedstocks, high enantiopurity. | rsc.orgrsc.org |

| Asymmetric C-H Functionalization | Chiral Copper Catalyst | Radical-mediated δ C-H cyanation of an acyclic amine precursor. | Interrupts the classical HLF reaction to create a chiral C-C bond. | nih.gov |

Integration with High-Throughput Synthesis and Screening in Chemical Biology Research

This compound is an ideal scaffold for generating large libraries of diverse, three-dimensional molecules for drug discovery and chemical biology. Its integration with high-throughput technologies is a key future direction.

Parallel Synthesis Platforms : The reactivity of the C-3 amine allows for its use in automated, parallel synthesis platforms. nih.gov By reacting the core scaffold with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, isocyanates) in a microplate format, hundreds or thousands of unique derivatives can be generated rapidly. This approach, often termed High-Throughput Experimentation (HTE), accelerates the discovery of new bioactive compounds. acs.org

Fragment-Based Drug Discovery (FBDD) : The piperidine ring is a "privileged scaffold" in medicinal chemistry, but many fragment libraries are dominated by flat, aromatic compounds. whiterose.ac.uk Derivatives of this compound represent ideal 3D fragments that can explore new chemical space and bind to complex protein targets. chemistryviews.org Libraries of these fragments can be screened against biological targets to identify initial hits, which are then optimized into lead compounds.

DNA-Encoded Libraries (DELs) : The structure of this compound is amenable to inclusion in DEL technology. In this approach, the core scaffold would be attached to a unique DNA tag. In subsequent steps, the C-3 amine would be derivatized, with each chemical modification being "recorded" by the addition of another DNA tag. This allows for the creation and screening of libraries containing billions of different compounds against a protein target in a single experiment.

The combination of modular, efficient synthesis routes with high-throughput synthesis and screening technologies will unlock the full potential of the this compound scaffold, enabling the rapid exploration of vast regions of chemical space to identify novel probes and therapeutic leads.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-aminopiperidine-1-carboxylate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include amino group protection (e.g., using Boc or Fmoc groups), esterification, and deprotection. For example, tert-butyl 3-aminopiperidine-1-carboxylate derivatives are synthesized via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Purity optimization requires chromatography (e.g., silica gel column) and recrystallization, with reaction monitoring via TLC or HPLC. Adjusting reaction time, temperature, and stoichiometry minimizes byproducts .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR confirm proton environments and carbon frameworks. For example, δ ~1.2–4.6 ppm corresponds to piperidine and ester protons .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, while visualization tools like Mercury CSD analyze packing patterns and hydrogen bonding .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- First Aid : Flush eyes/skin with water for 15 minutes upon exposure; avoid ingestion .

- Storage : Store in airtight containers at controlled temperatures to prevent degradation .

Q. What initial biological screening approaches are employed to assess its bioactivity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors) using H-labeled ligands .

- Enzyme Inhibition : Kinetic assays (e.g., IC determination) with fluorogenic substrates .

- Cell-Based Models : Dose-response curves in neuronal cell lines to evaluate neuroactivity .

Advanced Research Questions

Q. How can conformational dynamics of the piperidine ring be analyzed experimentally and computationally?

- Methodological Answer :

- Ring Puckering Analysis : Use Cremer-Pople parameters to quantify puckering amplitude and phase angles from X-ray data .

- Molecular Dynamics (MD) Simulations : AMBER or CHARMM force fields model ring flexibility under physiological conditions .

- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to compare energy minima of chair, boat, or twist-boat conformers .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?

- Methodological Answer :

- Refinement Checks : Use SHELXL's restraints for geometric parameters (e.g., DFIX, DANG) to align experimental data with theoretical expectations .

- Twinned Data Analysis : Employ SHELXD for deconvoluting overlapping reflections in twinned crystals .

- Validation Tools : Mercury CSD’s "Structure Check" identifies outliers in bond angles/distances .

Q. What strategies enable regioselective functionalization of the piperidine ring?

- Methodological Answer :

- Protecting Group Strategy : Temporarily block the amino group with Boc to direct electrophilic substitution to the 4-position .

- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific ring positions .

Q. How can stability under experimental conditions (e.g., acidic/basic media) be systematically assessed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours, monitoring degradation via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .

- Light Sensitivity Tests : UV-visible spectroscopy tracks photodegradation kinetics under IEC 62471 standards .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methyl → benzyl groups) and compare bioactivity .

- 3D-QSAR Modeling : CoMFA or CoMSIA correlates spatial/electronic features with receptor affinity .

- Crystallographic Overlays : Superimpose derivatives (e.g., in Mercury CSD) to identify conserved binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products